(Z)-dodec-2-enedioic acid

CAS No.: 6556-35-0

Cat. No.: VC13387242

Molecular Formula: C12H20O4

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6556-35-0 |

|---|---|

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.28 g/mol |

| IUPAC Name | (Z)-dodec-2-enedioic acid |

| Standard InChI | InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7- |

| Standard InChI Key | MAZWDMBCPDUFDJ-CLFYSBASSA-N |

| Isomeric SMILES | C(CCCCC(=O)O)CCC/C=C\C(=O)O |

| SMILES | C(CCCCC(=O)O)CCCC=CC(=O)O |

| Canonical SMILES | C(CCCCC(=O)O)CCCC=CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

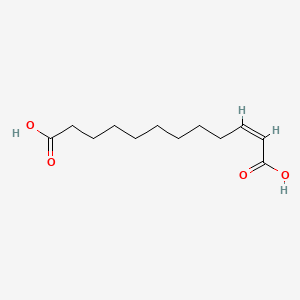

(Z)-Dodec-2-enedioic acid belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail of 12 carbon atoms with two carboxylic acid groups at positions 1 and 12 and a cis-configured double bond at position 2 . Its IUPAC name is (2Z)-dodec-2-enedioic acid, and it is isomeric with traumatic acid (the E isomer). The structural formula is represented as:

The cis configuration introduces a kink in the hydrocarbon chain, influencing its physical properties and reactivity compared to the trans isomer .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Average Molecular Weight | 228.28 g/mol | |

| Monoisotopic Mass | 228.1362 Da | |

| Solubility | Practically insoluble in water | |

| pKa | ~4.5 (both carboxyl groups) | Inferred |

Synthesis and Production Pathways

Chemical Synthesis

Industrial production of dodecenedioic acid derivatives, including the Z isomer, leverages metathesis reactions. A patented method involves:

-

Muconic Acid Reduction: Biologically derived muconic acid is reduced to 3-hexenedioic acid using zinc halides or selective hydrogenation .

-

Cross-Metathesis: Reacting 3-hexenedioic acid with Δ9 unsaturated fatty acids (e.g., oleic acid) in the presence of a Grubbs catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) yields dodecenedioic acid .

-

Isomer Separation: Chromatographic techniques separate Z and E isomers, though yields of the Z form are typically lower due to thermodynamic favoring of the trans configuration .

Biological Roles and Metabolic Pathways

Pharmacokinetics and Toxicology

No studies specifically address the absorption, distribution, metabolism, or excretion (ADME) of the Z isomer. Related dicarboxylic acids are known to undergo ω-oxidation in the liver, yielding shorter-chain metabolites .

Analytical Characterization

Spectroscopic Identification

-

NMR Spectroscopy: The cis double bond (δ 5.3–5.5 ppm) and carboxyl protons (δ 12–13 ppm) are diagnostic .

-

Mass Spectrometry: ESI-MS typically shows a deprotonated ion at m/z 227.1 [M–H]⁻ .

Chromatographic Methods

Reverse-phase HPLC with C18 columns and UV detection at 210 nm effectively separates Z and E isomers, with the Z isomer eluting earlier due to lower hydrophobicity .

Challenges and Future Directions

The scarcity of data on (Z)-dodec-2-enedioic acid underscores critical research gaps:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume